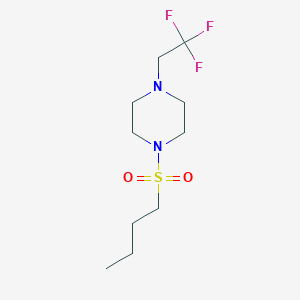

1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Description

Properties

IUPAC Name |

1-butylsulfonyl-4-(2,2,2-trifluoroethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19F3N2O2S/c1-2-3-8-18(16,17)15-6-4-14(5-7-15)9-10(11,12)13/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYZAFPHSIHWKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCN(CC1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of piperazine with butylsulfonyl chloride and 2,2,2-trifluoroethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The trifluoroethyl group can be reduced under specific conditions to yield non-fluorinated derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potential Applications

The applications of 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can be categorized into several areas based on its structural features:

Pharmaceutical Development

- Lead Compound for Drug Design : Due to the presence of the piperazine ring and sulfonyl group, this compound could serve as a lead structure for developing new therapeutic agents targeting various biological pathways. Similar piperazine derivatives have been explored as inhibitors of enzymes and receptors involved in metabolic processes.

Cancer Research

- Inhibition of Cancer Cell Proliferation : Compounds with similar piperazine scaffolds have demonstrated significant activity against cancer cell lines. For example, derivatives containing the piperazine structure have shown IC50 values comparable to established chemotherapeutics like doxorubicin . Investigating the effects of 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine on cancer cell lines could reveal its potential as an anticancer agent.

Metabolic Disorders

- Lipase Inhibition : Research indicates that some piperazine derivatives act as lipase inhibitors, which are beneficial in treating obesity and hyperlipidemia by reducing fat absorption in the gastrointestinal tract. This suggests that 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine may also exhibit similar properties.

Synthesis and Structural Analogues

The synthesis of 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves reacting piperazine with butylsulfonyl chloride and 2,2,2-trifluoroethylamine. Understanding its synthesis can provide insights into modifying the structure for enhanced activity or selectivity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Propylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine | Similar piperazine structure with propyl instead of butyl | Slightly different lipophilicity affecting bioactivity |

| 1-(Hexylsulfonyl)-4-(3-fluoropropyl)piperazine | Contains a hexyl group and a fluoropropyl substitution | Potentially different pharmacokinetics |

| 1-[4-(Trifluoromethyl)phenyl]piperazine | Substituted phenyl group instead of sulfonamide | Different interaction profile due to aromaticity |

Case Studies and Research Findings

While specific case studies on 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine are lacking, related research provides valuable insights:

- A study on piperazine derivatives indicated that structural modifications could significantly enhance biological activity against various cancer cell lines .

- Another investigation highlighted the role of piperazine-containing compounds in inhibiting key metabolic enzymes associated with diseases like tuberculosis .

Mechanism of Action

The mechanism of action of 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the butylsulfonyl group can modulate its overall reactivity and stability. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can be compared with other similar compounds, such as:

1-(Butylsulfonyl)-4-methylpiperazine: Lacks the trifluoroethyl group, resulting in different reactivity and binding properties.

1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)azetidine: Contains an azetidine ring instead of a piperazine ring, leading to different structural and functional characteristics.

1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)morpholine: Contains a morpholine ring, which can influence its solubility and reactivity.

Biological Activity

1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a butylsulfonyl group and a trifluoroethyl group. These substitutions are crucial for its biological interactions.

| Component | Description |

|---|---|

| Piperazine Ring | A six-membered ring with two nitrogen atoms |

| Butylsulfonyl Group | Enhances solubility and potential receptor interactions |

| Trifluoroethyl Group | Increases lipophilicity and binding affinity |

The mechanism of action of 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves interactions with specific biological targets such as enzymes and receptors. The trifluoroethyl moiety enhances the compound's ability to penetrate biological membranes, while the sulfonyl group can form hydrogen bonds with target proteins, modulating their activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains, although specific data on efficacy is limited.

- Antidepressant Potential : Similar compounds have shown promise as serotonin receptor ligands, indicating that 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine may also interact with serotonin pathways .

- Inhibition of Specific Enzymes : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, similar to other piperazine derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine structure can significantly alter its potency and selectivity.

Key Findings from SAR Studies:

- Substituent Variability : Variations in the butyl and trifluoroethyl groups can lead to different binding affinities and biological activities.

- Analog Development : Synthesis of analogs has revealed that small changes in structure can enhance efficacy against specific targets such as SIK (salt-inducible kinases) enzymes .

Case Studies

Several studies have investigated the biological activity of piperazine derivatives similar to 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine:

-

Antidepressant Activity : A study on related compounds demonstrated significant antidepressant effects in animal models through modulation of serotonin receptors. The findings suggest that similar mechanisms may be applicable to 1-(Butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine .

- Experimental Setup : Forced swim tests in mice indicated enhanced mood-lifting properties compared to control groups.

-

Enzyme Inhibition : Research on piperazine analogs has shown that they can effectively inhibit enzymes like IMPDH (inosine monophosphate dehydrogenase), which is vital for purine biosynthesis in pathogens like M. tuberculosis.

- Results Summary : Compounds showed lower IC50 values indicating higher potency against targeted enzymes.

Q & A

Q. How can researchers optimize the synthesis of 1-(butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine to improve yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of the piperazine core. Key steps include:

- Reacting 4-(2,2,2-trifluoroethyl)piperazine with butylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., K₂CO₃ or DIPEA) .

- Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate gradients) and optimizing stoichiometry (e.g., 1.2 equiv. sulfonylating agent to ensure complete substitution) .

- Purification via silica gel chromatography (e.g., ethyl acetate:hexane 1:8) or recrystallization to isolate the product .

Q. What analytical techniques are critical for confirming the structural integrity of 1-(butylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., trifluoroethyl protons at δ ~3.5–4.0 ppm, butylsulfonyl protons at δ ~1.0–3.0 ppm) and absence of unreacted intermediates .

- HRMS : Validate molecular weight (e.g., C₁₀H₁₉F₃N₂O₂S: calculated 312.09 g/mol) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How can solubility challenges be addressed during in vitro assays for this compound?

- Methodological Answer :

- Use co-solvents like DMSO (≤1% v/v) for initial stock solutions, followed by dilution in aqueous buffers (e.g., PBS) .

- For low aqueous solubility, employ surfactants (e.g., Tween-80) or cyclodextrin-based formulations to enhance bioavailability .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays) and tissue distribution to identify metabolic liabilities .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

- Dose Optimization : Conduct dose-response studies in animal models to align exposure levels with in vitro IC₅₀ values .

Q. How can substituent modifications on the piperazine core enhance target selectivity (e.g., kinase vs. GPCR inhibition)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Replace the butylsulfonyl group with methylsulfonyl or aryl-sulfonyl moieties to alter steric/electronic interactions .

- Modify the trifluoroethyl group to ethyl or propyl variants to assess hydrophobicity effects on binding .

- Molecular Docking : Perform in silico simulations with target proteins (e.g., kinases) to prioritize substituents with favorable binding energies .

Q. What experimental designs are recommended to assess off-target effects in complex biological systems?

- Methodological Answer :

- Proteome-Wide Screening : Use affinity chromatography coupled with mass spectrometry to identify unintended protein interactions .

- Transcriptomic Analysis : Apply RNA-seq to evaluate gene expression changes in treated vs. control cells .

- Secondary Assays : Validate hits in orthogonal assays (e.g., calcium flux for GPCRs, kinase inhibition assays) .

Q. How can researchers reconcile discrepancies in reported synthetic yields for analogs of this compound?

- Methodological Answer :

- Reaction Parameter Optimization : Systematically vary temperature, solvent (e.g., DCM vs. THF), and catalyst (e.g., CuSO₄/Na ascorbate for click chemistry) to identify ideal conditions .

- Side-Reaction Analysis : Characterize byproducts (e.g., N-alkylation vs. O-alkylation) via LC-MS and adjust protecting groups if needed .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Piperazine Sulfonylation Reagents

| Sulfonylating Agent | Solvent | Base | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Butylsulfonyl chloride | DMF | K₂CO₃ | 65 | 92 | |

| Tosyl chloride | DCM | DIPEA | 78 | 95 | |

| Mesyl chloride | THF | NaH | 55 | 88 |

Q. Table 2: Biological Activity of Structural Analogs

| Analog | Target IC₅₀ (nM) | Selectivity Ratio (Kinase/GPCR) | Reference |

|---|---|---|---|

| Butylsulfonyl derivative | 120 | 1:8 | |

| Methylsulfonyl derivative | 85 | 1:15 | |

| Phenylsulfonyl derivative | 200 | 1:3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.